![molecular formula C10H9BrN2O B2467172 6-Bromo-2,3-dimethylquinazolin-4-one CAS No. 221198-74-9](/img/structure/B2467172.png)
6-Bromo-2,3-dimethylquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3-dimethylquinazolin-4-one is a quinazoline derivative . Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It is an important scaffold known to be linked with various biological activities .
Synthesis Analysis
A series of 6-bromo-2,3-disubstitued-4(3H)-quinazolinones was synthesized by condensation of 6-bromo-2-substituted-benzoxazin-4-one with trimethoprim, pyrimethamine, and lamotrigine . Another series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones were synthesized by reacting 5-bromo anthranilic acid with isonictinoly chloride in the presence of acetic anhydride, which were further reacted with p-amino acetophenone .Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed by means of IR, 1H-NMR, and mass spectral and elemental analysis . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G(d,p) level of theory .Chemical Reactions Analysis
Compound 3 underwent further reactions with different aldehydes to afford chalcone derivatives 4–10, which in turn underwent various cyclization reactions to afford cyclized products 15–18 . 2-Aminothiazole derivatives 12 were obtained by reaction of 3 with bromine then with thiourea .Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid . It is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2(1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4(3H)-one (4-quinazolinone) .Scientific Research Applications
Synthesis Techniques
- Microwave Irradiation and Solvent-Free Conditions : 6-Bromo-2,3-dimethylquinazolin-4-one has been synthesized using microwave irradiation and solvent-free conditions, demonstrating an efficient one-pot three-component synthesis method (Mohammadi & Hossini, 2011).
Antifungal Bioactivities
- Antifungal Properties : Research indicates that 6-Bromo-2,3-dimethylquinazolin-4-one derivatives exhibit notable antifungal activities, offering potential for therapeutic applications (Ouyang et al., 2006).
Anticancer Applications
- Apoptosis Induction and Anticancer Agent : This compound has shown promising results as a potent apoptosis inducer and an efficacious anticancer agent, with high blood-brain barrier penetration (Sirisoma et al., 2009).
Tyrosine Kinase Inhibition
- Inhibition of Epidermal Growth Factor Receptor : The compound has been identified as a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), with potential implications in cancer therapy (Bridges et al., 1996).
Hypotensive Agents
- Blood Pressure Lowering Activity : Certain derivatives of 6-Bromo-2,3-dimethylquinazolin-4-one have been found to exhibit significant hypotensive activity, indicating potential as blood pressure-lowering agents (Kumar et al., 2003).
Antiviral Properties
- Antiviral Activity Against Respiratory Viruses : Novel derivatives of this compound have shown antiviral activities against various respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome coronavirus (Selvam et al., 2007).
Safety and Hazards
Future Directions
Quinazoline derivatives have drawn immense attention due to their significant biological activities . Many studies have successfully investigated the structure–activity relationship to explore the specific structural features of their biological targets . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
properties
IUPAC Name |
6-bromo-2,3-dimethylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-6-12-9-4-3-7(11)5-8(9)10(14)13(6)2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHJQWSONXBSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dimethylquinazolin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.